Latamoxef sodium is synthesized from moxalactam, which itself is obtained through chemical modifications of cephalosporin compounds. As a member of the beta-lactam class, it shares structural similarities with penicillins and other cephalosporins, allowing it to target similar bacterial mechanisms. The compound is recognized for its stability against certain beta-lactamases, making it effective against resistant strains of bacteria.
Latamoxef sodium can be synthesized through several methods, with recent advancements focusing on environmentally friendly and high-yield processes. One notable method involves the reaction of an oxygen cephalosporin nucleus with 1-methyl-5-mercaptotetrazole sodium salt to form an intermediate compound, which is then deprotected to yield latamoxef sodium.
A specific synthesis route includes the following steps:
This method emphasizes mild conditions and avoids toxic reagents, achieving yields greater than 99% purity .
Latamoxef sodium has a complex molecular structure characterized by its beta-lactam ring fused with a dihydrothiazine ring. The molecular formula is CHNOS, and it has a molecular weight of approximately 356.36 g/mol.
Key structural features include:
The three-dimensional conformation allows for effective interaction with penicillin-binding proteins in bacteria .
Latamoxef sodium participates in various chemical reactions typical of beta-lactams:
Latamoxef sodium exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. The mechanism involves:
Pharmacokinetic studies indicate that latamoxef's serum concentrations can be effectively monitored using high-performance liquid chromatography, allowing for optimization of dosing regimens .
Latamoxef sodium exhibits several notable physical and chemical properties:
The compound's solubility profile is advantageous for intravenous administration, ensuring adequate bioavailability .
Latamoxef sodium is primarily used in clinical settings as an antibiotic for treating infections caused by susceptible bacteria. Its applications include:
Research continues into optimizing dosing regimens based on pharmacokinetic models to improve therapeutic outcomes .
Latamoxef sodium (C₂₀H₁₈N₆Na₂O₉S), marketed as Moxalactam, represents a pivotal advancement in β-lactam antibiotic design. Developed in the late 1970s by Shionogi & Co., this semi-synthetic oxacephem emerged when antibiotic resistance began challenging early cephalosporins [1] [8]. Its unique oxygen-for-sulfur substitution in the core structure conferred enhanced β-lactamase stability while expanding coverage against Gram-negative pathogens [1] [5]. Unlike conventional cephalosporins, latamoxef demonstrated potent activity against Bacteroides fragilis and Enterobacteriaceae, positioning it as a strategic tool during the initial emergence of multi-drug-resistant nosocomial infections [3] [6]. This review examines its chemical innovation, classification, and role in combating resistance through structural biochemistry.
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2